Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI)
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Overview
Description
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) is an active metabolite of cholesterol. It is formed when cholesterol is metabolized by the cytochrome P450 isomer CYP27A1 . This compound plays a significant role in various biological processes and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) can be synthesized through the oxidation of cholesterol. The process involves the use of cytochrome P450 enzymes, particularly CYP27A1, which hydroxylates cholesterol at specific positions . The reaction conditions typically include the presence of oxygen and cofactors such as NADPH .
Industrial Production Methods
Industrial production of this compound involves the biotransformation of cholesterol using microbial or enzymatic systems. These systems are designed to mimic the natural metabolic pathways in humans, allowing for the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: It can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxy and keto derivatives of the original compound. These derivatives have distinct biological activities and are studied for their potential therapeutic applications .
Scientific Research Applications
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive molecules.
Biology: The compound is studied for its role in cholesterol metabolism and its effects on cellular processes.
Industry: The compound is used in the production of high-purity lipid standards and other biochemical products.
Mechanism of Action
The mechanism of action of Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) involves its interaction with γ-secretase, an enzyme complex involved in the production of amyloid β peptides. By modulating the activity of γ-secretase, the compound decreases the levels of amyloid β (1-42) peptide and increases the levels of amyloid β (1-38) peptide . This modulation is believed to be beneficial in reducing the formation of amyloid plaques, which are associated with Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound from which Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) is derived.
Cholest-5-en-26-oic acid, 3-hydroxy-, (3beta)-: Another metabolite of cholesterol with similar biological activities.
Cholest-4-en-3-one: A keto derivative of cholesterol with distinct chemical properties.
Uniqueness
Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) is unique due to its specific hydroxylation pattern and its ability to modulate γ-secretase activity. This makes it a valuable compound for studying cholesterol metabolism and its implications in neurodegenerative diseases .
Properties
Molecular Formula |
C27H44O3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(3S,8S,9S,10S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid |
InChI |
InChI=1S/C27H44O3/c1-17(2)6-5-7-18(3)22-10-11-23-21-9-8-19-16-20(28)12-15-27(19,25(29)30)24(21)13-14-26(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t18-,20+,21+,22-,23+,24+,26-,27-/m1/s1 |
InChI Key |
ASHXGLQNAMXKCS-XZRIDVCPSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C(=O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C(=O)O)C |
Origin of Product |
United States |
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